An In-Depth Technical Guide to tert-butyl N-(1-methylpiperidin-4-yl)carbamate: Properties, Synthesis, and Applications in Medicinal Chemistry
An In-Depth Technical Guide to tert-butyl N-(1-methylpiperidin-4-yl)carbamate: Properties, Synthesis, and Applications in Medicinal Chemistry
Executive Summary: tert-butyl N-(1-methylpiperidin-4-yl)carbamate is a key bifunctional building block in modern medicinal chemistry. Its structure uniquely combines the pharmacologically significant piperidine scaffold with a strategically placed tert-butoxycarbonyl (Boc) protecting group. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic and deprotection protocols, and its critical applications in the development of complex therapeutic agents. For researchers in drug discovery, this molecule offers a reliable and versatile platform for introducing the 1-methyl-4-aminopiperidine moiety, a common structural motif in biologically active compounds.
Introduction: A Scaffold of Significance
In the landscape of pharmaceutical development, certain molecular frameworks appear with remarkable frequency due to their favorable interactions with biological targets. The piperidine ring is one such "privileged structure," forming the core of numerous approved drugs.[1] Its three-dimensional conformational flexibility allows for precise orientation of substituents to optimize binding with enzymes and receptors.
The utility of such scaffolds in multi-step organic synthesis is contingent on the ability to selectively modify specific functional groups. This is achieved through the use of protecting groups, with the tert-butoxycarbonyl (Boc) group being a cornerstone of modern chemical synthesis for its robustness and ease of removal under specific conditions.[1]
tert-butyl N-(1-methylpiperidin-4-yl)carbamate (Figure 1) merges these two powerful concepts. It features a piperidine ring with a tertiary amine at the 1-position (the N-methyl group) and a Boc-protected secondary amine at the 4-position. This arrangement makes it an invaluable intermediate, allowing chemists to perform reactions on other parts of a molecule before revealing the 4-amino group for subsequent functionalization.
Figure 1: Structure of tert-butyl N-(1-methylpiperidin-4-yl)carbamate
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in research and development.
Core Chemical Properties
The key physicochemical data for tert-butyl N-(1-methylpiperidin-4-yl)carbamate are summarized in Table 1. This data is critical for reaction planning, purification, and formulation.
| Property | Value | Source(s) |
| CAS Number | 108612-54-0 | [1][2][3] |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [1][4] |
| Molecular Weight | 214.30 g/mol | [1][3][4] |
| Appearance | White to yellow or off-white solid/powder | [5] |
| Boiling Point | ~308 °C (Predicted) | [6][7] |
| Flash Point | ~140 °C (Predicted) | [6][7] |
| pKa | ~12.75 ± 0.20 (Predicted) | [6] |
| Purity | Typically ≥97% | [5][8] |
Spectroscopic Characterization
Spectroscopic data confirms the identity and purity of the compound. While specific spectra can vary slightly based on solvent and instrumentation, the following are characteristic features:
-
¹H-NMR (Proton Nuclear Magnetic Resonance): The spectrum would characteristically show a large singlet around 1.44 ppm corresponding to the nine equivalent protons of the tert-butyl group of the Boc protector. Signals for the piperidine ring protons would appear as multiplets in the aliphatic region, and a singlet for the N-methyl group protons would also be present.
-
¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals include the carbonyl carbon of the carbamate group (around 155 ppm), the quaternary carbon of the tert-butyl group (around 80 ppm), and the methyl carbons of the tert-butyl group (around 28 ppm).[9]
-
Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, the compound is expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 215.3. A fragment corresponding to the loss of the Boc group is also commonly observed.
Synthesis and Reaction Chemistry
The value of tert-butyl N-(1-methylpiperidin-4-yl)carbamate as a building block is defined by its synthesis and, more importantly, its subsequent reactivity, particularly the deprotection of the amine.
Synthetic Pathway
The most direct and common synthesis route involves the Boc protection of commercially available 4-amino-1-methylpiperidine. This reaction leverages the nucleophilicity of the amino group to attack the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O).
Diagram 1: Synthetic workflow for tert-butyl N-(1-methylpiperidin-4-yl)carbamate.
Causality Behind Experimental Choices:
-
Reagent: Di-tert-butyl dicarbonate is the reagent of choice because its byproducts (tert-butanol and CO₂) are volatile and easily removed, simplifying purification.
-
Solvent: Dichloromethane (DCM) or similar aprotic solvents are used to ensure solubility of the reactants without interfering with the reaction.
-
Base: A non-nucleophilic base like triethylamine (Et₃N) is often added to neutralize the acid generated during the reaction, driving it to completion.
Experimental Protocol: Synthesis
This protocol describes a standard laboratory-scale synthesis.
Materials:
-
4-Amino-1-methylpiperidine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-amino-1-methylpiperidine (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Add triethylamine (1.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of (Boc)₂O (1.05 eq) in DCM dropwise to the stirred mixture over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the residue by flash column chromatography on silica gel if necessary to obtain the pure title compound.
Key Reaction: Boc Deprotection
The primary utility of this compound is realized upon the selective removal of the Boc group to unmask the reactive amine. This is typically achieved under acidic conditions.
Diagram 2: General workflow for Boc deprotection.
Mechanism Insight: The Boc group is stable to most bases, nucleophiles, and reducing agents but is labile to strong acids. The acid protonates the carbamate, leading to the elimination of isobutylene and carbon dioxide, releasing the free amine which is then protonated by the excess acid to form a salt.[10]
Experimental Protocol: Boc Deprotection
Materials:
-
tert-butyl N-(1-methylpiperidin-4-yl)carbamate
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure (using TFA):
-
Dissolve the Boc-protected compound (1.0 eq) in DCM (approx. 0.1-0.2 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (5-10 eq) dropwise.
-
Stir the reaction at room temperature for 1-3 hours until TLC indicates complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting residue is the trifluoroacetate salt of the amine. It can be triturated with diethyl ether to induce precipitation, filtered, and dried for use in the next step, or neutralized in situ.
Applications in Drug Discovery
tert-butyl N-(1-methylpiperidin-4-yl)carbamate is not an active pharmaceutical ingredient itself but is a crucial intermediate for building more complex molecules. Its structure is found in precursors to compounds targeting a wide range of diseases.
Key Therapeutic Areas:
-
Neuroscience: The piperidine scaffold is prevalent in drugs targeting the central nervous system (CNS). Derivatives have been investigated as inhibitors of Acetylcholinesterase (AChE) and β-Secretase 1 (BACE1), both key targets in Alzheimer's disease research.[1][11]
-
Inflammation and Immunology: The related piperidin-4-ylcarbamate core is used to synthesize potent inhibitors of the NLRP3 inflammasome, a critical pathway in inflammatory diseases.[1]
-
Oncology: The structural motif is used in the development of kinase inhibitors, such as those targeting IRAK4 (Interleukin-1 Receptor-Associated Kinase 4), which plays a role in certain cancers and inflammatory disorders.[1][12]
-
Metabolic Disorders: The scaffold is a key component in the synthesis of orexin receptor antagonists, which are being explored for the treatment of sleep disorders and other metabolic conditions.[1][12]
The N-methyl group is a particularly important feature. It ensures the piperidine nitrogen is a tertiary amine, which can alter the compound's basicity (pKa), lipophilicity, and metabolic stability compared to its secondary amine counterpart. This fine-tuning of pharmacokinetic properties is a central goal in drug design.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling and storage are essential for safety and to maintain the integrity of the compound.
-
Hazard Identification: While this specific compound may lack extensive toxicological data, related carbamates and piperidines can be harmful if swallowed, cause skin irritation, and serious eye irritation.[5][13]
-
Handling: Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid breathing dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended.[5][6]
Conclusion
tert-butyl N-(1-methylpiperidin-4-yl)carbamate is a powerful and versatile tool in the arsenal of the medicinal chemist. By providing a stable, pre-functionalized piperidine core, it streamlines the synthesis of complex molecular architectures. Its well-defined reaction chemistry, particularly the reliable deprotection of the Boc group, allows for its strategic incorporation into a variety of drug candidates. The continued importance of the piperidine scaffold in modern pharmaceuticals ensures that this building block will remain a valuable commodity for researchers dedicated to discovering the next generation of therapeutic agents.
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NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 14). The Role of Tert-butyl N-piperidin-4-ylcarbamate in Modern Pharmaceutical Synthesis. Retrieved from [Link]
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University of Kentucky X-Ray Crystallography Facility. (n.d.). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. Retrieved from [Link]
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ResearchGate. (n.d.). Mild Deprotection of tert‐Butyl Carbamates of NH‐Heteroarenes under Basic Conditions | Request PDF. Retrieved from [Link]
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